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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The SWOG S2101 trial, titled "Biomarker Stratified Cabozantinib and Nivolumab (BiCazO)," is
a Phase Il clinical study evaluating a novel combination therapy in patients with advanced solid
tumors. This guide provides a detailed examination of the study's design, objectives,
experimental protocols, and the underlying scientific rationale for an audience of researchers,
scientists, and drug development professionals.

Study Design and Objectives

SWOG S2101 is a Phase I, open-label clinical trial investigating the efficacy of combining
cabozantinib and nivolumab in patients with advanced or metastatic melanoma and squamous
cell carcinoma of the head and neck (HNSCC) that has progressed after prior immune
checkpoint inhibitor therapy.[1] A key feature of this study is the stratification of patients based
on pre-defined tumor biomarkers.[1] The trial is registered under the NCT identifier
NCT05136196.[2]

The study is designed in two stages. In Stage I, a primary objective is to assess the feasibility
of timely biomarker testing to stratify patients.[3] Stage Il of the trial, which is planned to open
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for accrual in May 2025, will further evaluate the efficacy of the combination therapy within the

biomarker-defined subgroups.[2]

Primary Objectives

The primary objectives of the SWOG S2101 study are:

To determine the feasibility of using molecular characterization based on Tumor Mutational
Burden (TMB) and Gene Expression Profiling (GEP) for patient stratification. This is
assessed by the proportion of patients with a turnaround time of 21 days or less for biopsy
results.[3]

To evaluate the overall response rate (ORR) of the cabozantinib and nivolumab combination
therapy in each disease cohort (melanoma and HNSCC), both across and within the different
tumor biomarker subgroups.[3]

Secondary Objectives

The secondary objectives of the study include:

To compare the ORR between the different biomarker subgroups within each disease cohort.

[3]
To assess the safety and tolerability of the combination treatment.[3]

To estimate the disease control rate (DCR), progression-free survival (PFS), and overall
survival (OS) in participants receiving the combination therapy, stratified by disease cohort
and tumor biomarkers.[3]

To determine the rate of assay failure and the time from tissue collection to the determination
of the molecular group.[3]

Data Presentation

The following tables summarize the key quantitative parameters of the SWOG S2101 study

based on publicly available information.
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Study Parameter

Description

Study Title

Biomarker Stratified CaboZantinib
(NSC#761968) and NivOlumab (NSC#748726)
(BiCazO) - A Phase Il Study of Combining
Cabozantinib and Nivolumab in Participants with
Advanced Solid Tumors (IO refractory
Melanoma or HNSCC) Stratified by Tumor
Biomarkers — an immunoMATCH Pilot Study

NCT Identifier

NCT05136196

Study Phase

Phase I

Study Design

Open-label, two-stage

Patient Population

Adults (=18 years) with advanced/metastatic
melanoma or squamous cell carcinoma of the
head and neck (HNSCC) with progression on
prior PD-1 checkpoint inhibitor therapy.

Intervention Arm

Cabozantinib in combination with Nivolumab

Drug

Dosage and Administration

Cabozantinib

40 mg, administered orally once daily.

Nivolumab

240 mg administered as an intravenous infusion
every 2 weeks, OR 480 mg administered as an

intravenous infusion every 4 weeks.
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Biomarker Stratification Description

Biomarker 1 Tumor Mutational Burden (TMB)

Gene Expression Profiling (GEP) for Tumor

Biomarker 2 )
Inflammation Score (TIS)

Patients are stratified into one of four cohorts
based on their biomarker status: TMB high /
GEP high, TMB high / GEP low, TMB low / GEP
high, TMB low / GEP low.

Patient Cohorts

Specific enroliment numbers for each disease
Planned Enrollment cohort and biomarker subgroup are not
specified in the available public resources.

Experimental Protocols
Patient Screening and Enroliment

Patients with histologically confirmed advanced or metastatic melanoma or HNSCC who have
progressed on prior anti-PD-1 therapy are eligible for screening.[2] A fresh tumor biopsy is
required for biomarker analysis unless a recent archival tissue sample is available.

Biomarker Analysis

Tumor tissue samples are analyzed for two key biomarkers: Tumor Mutational Burden (TMB)
and a Gene Expression Profile (GEP) to determine a Tumor Inflammation Score (TIS).[1]

e Tumor Mutational Burden (TMB): TMB is assessed using the FoundationOne®CDx assay.[4]
[5][6][7] This next-generation sequencing-based in vitro diagnostic test analyzes 324 genes.
[4][8] TMB is calculated by counting all synonymous and non-synonymous variants present
at an allele frequency of 5% or greater, after filtering out known germline variants. The result
is reported in mutations per megabase (mut/Mb).[4] The specific mut/Mb cutoff values for
defining TMB-high and TMB-low in this study are not publicly detailed.

o Gene Expression Profiling (GEP) for Tumor Inflammation Score (TIS): The study utilizes a
GEP signature to determine the tumor's inflammatory status. The specific genes included in
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this panel and the methodology for calculating the TIS are not detailed in the publicly

available study documents.

Mandatory Visualization
Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by cabozantinib and

nivolumab.
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Caption: Cabozantinib inhibits multiple receptor tyrosine kinases, blocking downstream

signaling pathways.
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Caption: Nivolumab blocks the PD-1 receptor, restoring anti-tumor T-cell activity.
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Experimental Workflow

The following diagram illustrates the experimental workflow of the SWOG S$2101 study.

Patient Enrollment

Patient with Advanced
Melanoma or HNSCC
(Post PD-1i)

Biomarker Analysis

Tumor Biopsy

v

GEP Analysis
(for TIS)

TMB Analysis
(FoundationOne CDx)

Patient Stratification

Stratification based on

\I’MB and GEP Status/»
Cohort 1 Cohort 2 Cohort 3 Cohort 4
v Treatment v
TMB High TMB High TMB Low TMB Low
GEP High GEP Low GEP High GEP Low
——— P Cabozantinib + Nivolumab |<@————

Outcome Assessment

Primary & Secondary
Endpoints Assessment
(ORR, PFS, OS, Safety)

© 2026 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15583425/docs?utm_src=pdf-body#swog-s2101-clinical-trial-a-technical-overview-of-study-design-and-objectives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583425?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: Experimental workflow of the SWOG S2101 clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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